
3-(Dichloromethyl)-1,2,4,5-tetramethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Dichloromethyl)benzoyl chloride” is a compound with the molecular formula C8H5Cl3O. It has an average mass of 223.484 Da and a Monoisotopic mass of 221.940598 Da .
Synthesis Analysis
The synthesis of “Dichloromethyl methyl ether”, a related compound, can be achieved from methyl formate and a mixture of phosphorus pentachloride and phosphorus oxychloride . Another method involves the chlorination of chlorodimethyl ether .Molecular Structure Analysis
The structure of “3-(Dichloromethyl)benzoyl chloride” is available as a 2D Mol file or as a computed 3D SD file . The structure of a related compound, “Benzene, (dichloromethyl)-”, is also available .Chemical Reactions Analysis
There is a report of an aromatic formylation mediated by TiCl4 and dichloromethyl methyl ether . This process has been explored for a wide range of aromatic rings, including phenols, methoxy- and methylbenzenes, as an excellent way to produce aromatic aldehydes .Physical And Chemical Properties Analysis
The solubility of the potent drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in water was found to be only slightly dependent on pH . MX was stable in ethyl acetate and acidic water solutions .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
One significant application of similar compounds involves the synthesis of various polysubstituted benzylic compounds. For example, the reaction of dihalotetramethylbenzenes with fuming nitric acid offers a new convenient route to dihalotrimethylbenzylic compounds, which are precursors to various polysubstituted benzylic compounds not easily obtained by ordinary methods. This method showcases the versatility of tetramethylbenzene derivatives in synthesizing complex organic molecules (Suzuki et al., 1971).
Intermediates in Manufacturing
Polychloromononitrobenzenes, derivatives similar in structure to 3-(Dichloromethyl)-1,2,4,5-tetramethylbenzene, are frequently used as intermediates in the manufacture of dyes, phyto-sanitary products, and drugs. The structural properties of these compounds, such as the planarity between the NO2 group and the benzene ring, highlight their importance in chemical synthesis and manufacturing (Bhar et al., 1995).
Material Science
In material science, the study of orientational disorder in compounds like 1,2-dichloro-3,4,5,6-tetramethylbenzene provides insights into the solid-state properties of organic materials. Such studies can lead to the development of new materials with specific electronic or mechanical properties, useful in various applications from electronics to construction (Bräuniger et al., 2001).
Organometallic Chemistry
Tetramethylbenzene derivatives also play a role in organometallic chemistry. For instance, mixed bis(arene)gallium(I) complexes have been synthesized using 1,2,4,5-tetramethylbenzene, demonstrating the compound's utility in forming complex metal-organic frameworks. These frameworks have potential applications in catalysis, gas storage, and separation technologies (Schmidbaur et al., 1990).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(dichloromethyl)-1,2,4,5-tetramethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2/c1-6-5-7(2)9(4)10(8(6)3)11(12)13/h5,11H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYHIHIYFMEOIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C(Cl)Cl)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B400755.png)
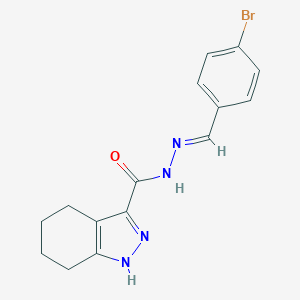
![7-benzyl-8-[(3-chloro-2-butenyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B400757.png)
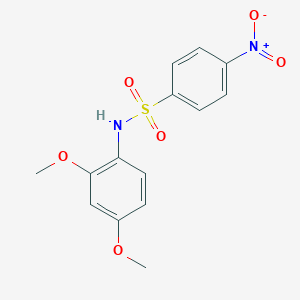
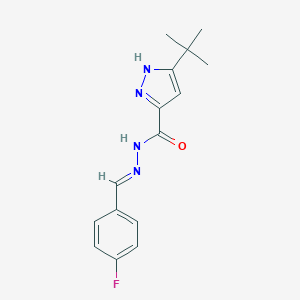
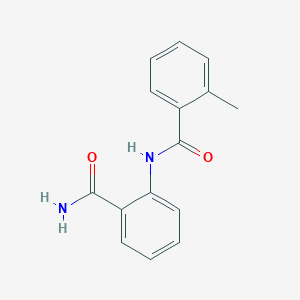
![2-[(3-Methylbenzoyl)amino]benzamide](/img/structure/B400765.png)
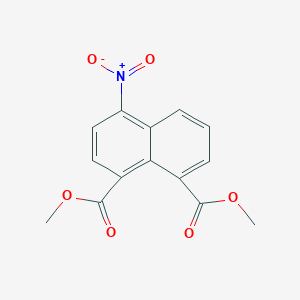

![2-[(4-Methoxybenzoyl)amino]benzamide](/img/structure/B400769.png)

![15-Methyl-17-(tetrahydro-2-furanylmethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B400773.png)
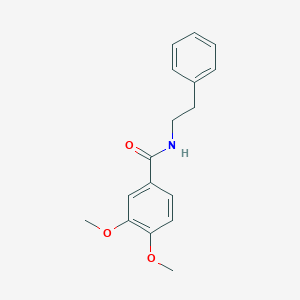
![N-[4-(diethylamino)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B400778.png)